![molecular formula C13H11Cl2NO2 B11840773 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester CAS No. 948293-72-9](/img/structure/B11840773.png)
5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester
Overview
Description
5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester: is a chemical compound with the molecular formula C13H10Cl2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 5,7-dichloro-2-methylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester exhibits notable antimicrobial properties. Studies have shown that compounds with chlorine substituents can enhance antibacterial activity. For instance, derivatives similar to this compound have demonstrated effectiveness against E. coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .
2. Anticancer Properties
The compound has garnered attention for its potential in cancer therapy. Its ability to bind to DNA suggests mechanisms that may disrupt cellular replication and repair processes, making it a candidate for further exploration in oncology . In vitro studies have shown that related quinoline derivatives exhibit cytotoxicity against various cancer cell lines, including esophageal and hepatocellular carcinoma cells. IC50 values from these studies indicate moderate to high activity, comparable to established chemotherapeutic agents .
Case Studies and Research Findings
Several studies have documented the biological activities of quinoline derivatives:
- Antibacterial Studies : One study evaluated compounds similar to this compound against multiple bacterial strains. The results indicated significant antibacterial activity with MIC values as low as 5 μM against E. coli .
- Cytotoxicity Testing : Another research focused on the cytotoxic effects of various quinoline derivatives on cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values ranging from 2.26 to 7.46 μmol/L against esophageal cancer cells .
- Mechanistic Insights : Research has also explored the mechanisms by which these compounds exert their effects. For example, studies suggest that binding to DNA may be a critical pathway through which these compounds disrupt cancer cell proliferation .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
5,7-Dichloroquinoline: Similar structure but lacks the carboxylic acid ethyl ester group.
2-Methylquinoline: Lacks the chlorine substituents and the carboxylic acid ethyl ester group.
Quinoline-3-carboxylic acid ethyl ester: Lacks the chlorine substituents
Uniqueness: 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both chlorine atoms and the carboxylic acid ethyl ester group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester (abbreviated as DMCQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMCQ, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
DMCQ is characterized by the following structural features:
- Molecular Formula : C13H11Cl2NO2
- Molecular Weight : 256.08 g/mol
- Functional Groups : The compound contains a quinoline core, two chlorine atoms at positions 5 and 7, a methyl group at position 2, and a carboxylic acid moiety at position 3, which is esterified with ethyl alcohol.
These structural characteristics contribute to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that quinoline derivatives, including DMCQ, exhibit a range of antimicrobial activities. Notably, DMCQ has shown promising results against various Gram-positive pathogens and drug-resistant fungi.
Case Studies
-
Antimicrobial Efficacy Against Gram-positive Bacteria :
- A study demonstrated that DMCQ exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) was found to be 64 µg/mL against MRSA TCH 1516 .
- Another study highlighted the transformation of related compounds into esters, which enhanced their antimicrobial activity against multidrug-resistant Acinetobacter baumannii with an MIC of 128 µg/mL .
-
Antifungal Properties :
- DMCQ has also been evaluated for its antifungal activity. It was found to inhibit Candida auris, a significant pathogen known for its resistance to multiple antifungal agents.
Anticancer Activity
DMCQ's potential as an anticancer agent has garnered attention in various studies:
- In Vitro Studies :
- Mechanism of Action :
Comparative Biological Activity
To better understand the biological activity of DMCQ, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
5-Chloro-2-methylquinoline-3-carboxylic acid | Single chlorine atom at position 5 | Lower reactivity compared to DMCQ | Limited data available |
7-Bromo-2-methylquinoline-3-carboxylic acid | Bromine atom at position 7 | Different spectrum of activity | Varies based on structure |
5,7-Dichloroquinoline-3-carboxylic acid | No methyl group | Moderate activity against certain pathogens | Less potent than DMCQ |
This table illustrates how variations in halogen substituents and additional functional groups can significantly influence the biological behavior of quinoline derivatives.
Properties
IUPAC Name |
ethyl 5,7-dichloro-2-methylquinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-6-10-11(15)4-8(14)5-12(10)16-7(9)2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUXKFCXXXXIAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=C(C2=C1)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589086 | |
Record name | Ethyl 5,7-dichloro-2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-72-9 | |
Record name | Ethyl 5,7-dichloro-2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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